Cas no 4964-76-5 (7-Methoxyquinoline)

7-Methoxyquinoline is a heterocyclic organic compound characterized by a quinoline core substituted with a methoxy group at the 7-position. This structural modification enhances its utility as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The methoxy group imparts distinct electronic and steric properties, making it valuable for constructing complex molecular frameworks. Its stability and reactivity under various conditions enable its use in cross-coupling reactions, cyclizations, and other transformations. 7-Methoxyquinoline is also employed in coordination chemistry and as a precursor for fluorescent dyes. High purity grades ensure consistent performance in research and industrial applications.
7-Methoxyquinoline structure
7-Methoxyquinoline structure
Product Name:7-Methoxyquinoline
CAS No:4964-76-5
MF:C10H9NO
MW:159.184562444687
MDL:MFCD00870291
CID:332179
PubChem ID:78666
Update Time:2025-08-05

7-Methoxyquinoline Chemical and Physical Properties

Names and Identifiers

    • 7-Methoxyquinoline
    • 7-Methoxyquinoline hydrochloride
    • 7-Methoxy-chinolin
    • 7-methoxy-quinoline
    • Quinoline,7-methoxy
    • Quinoline, 7-methoxy-
    • IVHJSNNMKJWPFW-UHFFFAOYSA-N
    • 7-(Methyloxy)quinoline
    • FCH842579
    • RP22267
    • SY021166
    • AB0025108
    • AX8160168
    • ST24029959
    • W6515
    • A26292
    • 964M765
    • AKOS006273167
    • J-519300
    • SB67823
    • FT-0671370
    • MFCD00870291
    • SCHEMBL619653
    • FS-3437
    • 4964-76-5
    • EN300-244385
    • DTXSID20197946
    • CS-W022551
    • Z1198155589
    • DTXCID80120437
    • DB-029380
    • MDL: MFCD00870291
    • Inchi: 1S/C10H9NO/c1-12-9-5-4-8-3-2-6-11-10(8)7-9/h2-7H,1H3
    • InChI Key: IVHJSNNMKJWPFW-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC2=CC=CN=C2C=1

Computed Properties

  • Exact Mass: 159.06800
  • Monoisotopic Mass: 159.068413911g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 22.1

Experimental Properties

  • Boiling Point: 280.1°C at 760 mmHg
  • PSA: 22.12000
  • LogP: 2.24340

7-Methoxyquinoline Security Information

  • Hazard Statement: H315-H319-H335
  • Storage Condition:Sealed in dry,Room Temperature

7-Methoxyquinoline Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

7-Methoxyquinoline Pricemore >>

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7-Methoxyquinoline Production Method

7-Methoxyquinoline Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:4964-76-5)7-Methoxyquinoline
Order Number:A26292
Stock Status:in Stock
Quantity:10g/25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:02
Price ($):249.0/623.0
Email:sales@amadischem.com

7-Methoxyquinoline Related Literature

Additional information on 7-Methoxyquinoline

Professional Introduction to 7-Methoxyquinoline (CAS No. 4964-76-5)

7-Methoxyquinoline, identified by the Chemical Abstracts Service Number (CAS No.) 4964-76-5, is a heterocyclic organic compound that belongs to the quinoline family. This compound features a benzene ring fused to a pyridine ring, with a methoxy group (-OCH₃) substituent at the 7-position of the quinoline core. Its unique structural and electronic properties make it a valuable scaffold in pharmaceutical and chemical research, particularly in the development of bioactive molecules.

The 7-Methoxyquinoline structure exhibits significant versatility, enabling modifications at various positions to tailor its biological activity. This flexibility has positioned it as a key intermediate in synthesizing derivatives with potential therapeutic applications. Recent advancements in medicinal chemistry have highlighted its role in addressing various diseases, including infectious disorders and cancer.

One of the most compelling aspects of 7-Methoxyquinoline is its interaction with biological targets such as enzymes and receptors. Studies have demonstrated its ability to modulate pathways involved in inflammation, oxidative stress, and cell proliferation. For instance, derivatives of this compound have shown promise in preclinical models for their anti-inflammatory and antioxidant properties. These findings align with the growing interest in natural product-inspired drug discovery, where 7-Methoxyquinoline serves as a cornerstone structure.

The synthesis of 7-Methoxyquinoline (CAS No. 4964-76-5) can be achieved through multiple routes, including methoxylation of quinoline or cyclization of appropriately substituted precursors. Modern synthetic methodologies have improved yield and purity, making it more accessible for large-scale applications. Advances in catalytic processes have further enhanced the efficiency of these reactions, reducing environmental impact while maintaining high chemical yields.

In the realm of drug development, 7-Methoxyquinoline derivatives have been extensively explored for their antimicrobial and anticancer potential. Research has revealed that modifications at the 3- or 4-position of the quinoline ring can significantly enhance binding affinity to biological targets. For example, certain analogs have demonstrated selective inhibition of kinases and proteases implicated in tumor growth. These discoveries underscore the importance of structure-activity relationship (SAR) studies in optimizing 7-Methoxyquinoline-based therapeutics.

The pharmacokinetic profile of 7-Methoxyquinoline is another critical consideration in drug design. Its solubility, metabolic stability, and distribution within biological systems influence its therapeutic efficacy. Computational modeling has become indispensable in predicting these properties before experimental validation, streamlining the drug development pipeline. Such approaches are particularly valuable for 7-Methoxyquinoline, given its potential as a lead compound for novel treatments.

Recent publications highlight innovative applications of 7-Methoxyquinoline in addressing emerging health challenges. For instance, researchers have investigated its role in combating multidrug-resistant pathogens by targeting essential bacterial enzymes. The methoxy group at position 7 enhances hydrophilicity while preserving aromaticity, making it an ideal candidate for designing antimicrobial agents with improved pharmacokinetics.

The future direction of research on 7-Methoxyquinoline (CAS No. 4964-76-5) lies in exploring its role in precision medicine. By leveraging genomics and proteomics data, scientists aim to identify patient subgroups that would benefit most from derivatives of this compound. Such personalized approaches could revolutionize treatment strategies for chronic diseases where traditional therapies face limitations.

In conclusion, 7-Methoxyquinoline represents a cornerstone molecule in modern medicinal chemistry. Its structural versatility, coupled with emerging research findings, positions it as a promising candidate for developing next-generation therapeutics. As synthetic methodologies continue to evolve and computational tools become more sophisticated, the potential applications of this compound will undoubtedly expand.

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Amadis Chemical Company Limited
(CAS:4964-76-5)7-Methoxyquinoline
A26292
Purity:99%/99%
Quantity:10g/25g
Price ($):249.0/623.0
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